molecular formula C11H16OS B8476972 5-tert-Butyl-4-mercapto-2-methyl-phenol

5-tert-Butyl-4-mercapto-2-methyl-phenol

Cat. No.: B8476972
M. Wt: 196.31 g/mol
InChI Key: SUADQPGYKXDMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-4-mercapto-2-methyl-phenol is a useful research compound. Its molecular formula is C11H16OS and its molecular weight is 196.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

5-tert-butyl-2-methyl-4-sulfanylphenol

InChI

InChI=1S/C11H16OS/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,12-13H,1-4H3

InChI Key

SUADQPGYKXDMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)(C)C)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask equipped with a magnetic stirrer and condenser were added 35 g (158 mmol) of 5-tert-butyl-2-methyl-4-thiocyanato-phenol prepared in Example GGG, dithiothreitol (25.61 g, 166 mmol), EtOH (250 mL), and 0.02M KH2PO4 buffer solution (25 mL), respectively. The reaction was heated to reflux; after 2 hours, additional dithiothreitol (5.0 g, 32.4 mmol) and 0.02M KH2PO4 buffer solution (25 mL) were added. After 2 hours at reflux, the solution was cooled to room temperature and concentrated. The reaction was quenched with brine and extracted with 1:1 Et2O:hexanes. The organic layer was washed with brine, dried (MgSO4), and concentrated. The residue was submitted to column chromatography (100% CHCl3, silica gel) to yield the title compound. 1H NMR (CDCl3) δ 1.45 (s, 9 H), 2.15 (s, 3 H), 3.43 (s, 1 H), 4.56 (br s, 1 H), 6.82 (s, 1 H), 7.05 (s, 1 H).
Quantity
35 g
Type
reactant
Reaction Step One
Name
dithiothreitol
Quantity
25.61 g
Type
reactant
Reaction Step Two
Name
KH2PO4
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
dithiothreitol
Quantity
5 g
Type
reactant
Reaction Step Four
Name
KH2PO4
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

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